Atorvastatin Methyl Ester
Overview
Description
(3R,5R)-Methyl 7-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as fluorophenyl, isopropyl, phenyl, and pyrrol. Its unique configuration and properties make it a subject of interest in medicinal chemistry, organic synthesis, and material science.
Mechanism of Action
Target of Action
Atorvastatin Methyl Ester, a derivative of Atorvastatin, primarily targets the enzyme Hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonate, an early and rate-limiting step in cholesterol biosynthesis . By inhibiting this enzyme, this compound effectively reduces the endogenous production of cholesterol in the liver .
Mode of Action
This compound acts as a competitive inhibitor of HMG-CoA reductase . It binds to the active site of the enzyme, preventing the conversion of HMG-CoA to mevalonate . This inhibition disrupts the production of cholesterol and other compounds involved in lipid metabolism and transport, including low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL) .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholesterol biosynthesis pathway . By inhibiting HMG-CoA reductase, it disrupts the conversion of HMG-CoA to mevalonate, a crucial step in this pathway . This leads to a decrease in cholesterol production, thereby lowering abnormal cholesterol and lipid levels .
Additionally, this compound has been found to regulate lipid metabolism via the PPAR-signaling pathway and affect the expression of HMGCR in the liver . This further contributes to its lipid-lowering effects .
Pharmacokinetics
This compound’s pharmacokinetic properties are similar to those of Atorvastatin. It is highly soluble and permeable, and is completely absorbed after oral administration . It undergoes extensive first-pass metabolism in the gut wall and the liver, resulting in an oral bioavailability of 14% .
The total plasma clearance of Atorvastatin is 625 mL/min, and the half-life is about 7 hours . The renal route is of minor importance (<1%) for the elimination of Atorvastatin .
Result of Action
The primary result of this compound’s action is a significant reduction in LDL cholesterol levels . By inhibiting HMG-CoA reductase, it lowers abnormal cholesterol and lipid levels, ultimately reducing the risk of cardiovascular disease .
Moreover, some statins, including Atorvastatin, have been found to exert inhibitory effects on the NLRP3 inflammasome and Toll-Like Receptor (TLR) pathways . These actions help to reduce inflammation, further contributing to the prevention of atherosclerosis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, food decreases the absorption rate of Atorvastatin, as indicated by decreased peak concentration and increased time to peak concentration .
Furthermore, drug-drug interactions can affect the pharmacokinetics of this compound. Potent inhibitors of CYP3A4 and cellular membrane transport by OATP C and P-glycoprotein, such as itraconazole, nelfinavir, ritonavir, cyclosporin, fibrates, erythromycin, and grapefruit juice, have been demonstrated to interact with Atorvastatin .
Biochemical Analysis
Biochemical Properties
Atorvastatin Methyl Ester plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase . This interaction is crucial as HMG-CoA reductase is a liver enzyme that catalyzes the conversion of HMG-CoA to mevalonate, an early and rate-limiting step in cholesterol biosynthesis .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by altering the production of isoprenoids and the expression of genes related to cell growth, signaling, trafficking, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, it inhibits HMG-CoA reductase, thereby reducing cholesterol synthesis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in the cholesterol biosynthesis metabolic pathway. It interacts with the enzyme HMG-CoA reductase, which is a key player in this pathway .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters or binding proteins. Studies are ongoing to understand its localization or accumulation .
Subcellular Localization
This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-Methyl 7-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoate typically involves multi-step organic reactions. One common method includes the coupling of an appropriate fluorophenyl derivative with a pyrrol-based intermediate. The reaction conditions often require the use of catalysts such as palladium or copper, along with ligands to facilitate the coupling process. Solvents like dichloromethane or tetrahydrofuran are frequently used to dissolve the reactants and control the reaction environment .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This approach not only enhances the efficiency of the synthesis but also minimizes the risk of side reactions and impurities .
Chemical Reactions Analysis
Types of Reactions
(3R,5R)-Methyl 7-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert certain functional groups into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of hydroxyl or amino derivatives.
Scientific Research Applications
(3R,5R)-Methyl 7-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and cardiovascular disorders.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: Shares the fluorophenyl group but differs in its overall structure and properties.
Calcium (3R,5R)-7-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoate trihydrate: A related compound with similar functional groups but different molecular configuration.
Uniqueness
(3R,5R)-Methyl 7-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoate stands out due to its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties.
Properties
IUPAC Name |
methyl (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H37FN2O5/c1-22(2)32-31(34(41)36-26-12-8-5-9-13-26)30(23-10-6-4-7-11-23)33(24-14-16-25(35)17-15-24)37(32)19-18-27(38)20-28(39)21-29(40)42-3/h4-17,22,27-28,38-39H,18-21H2,1-3H3,(H,36,41)/t27-,28-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKGCTGBOBRSMG-VSGBNLITSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)OC)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)OC)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H37FN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40435534 | |
Record name | Methyl (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40435534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
572.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
345891-62-5 | |
Record name | Atorvastatin methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0345891625 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40435534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ATORVASTATIN METHYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2YR32CX5GQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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